![molecular formula C19H21NO3 B14144614 Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate CAS No. 89236-94-2](/img/structure/B14144614.png)
Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate is an organic compound with a complex structure that includes a benzyl group, a carbamate group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 4-methyl-2-(3-oxobutyl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Benzimidazole: Shares a similar aromatic structure and is known for its broad range of biological activities.
Benzyl carbamate: Similar in structure but lacks the substituted phenyl ring, making it less complex.
4-Methylphenyl carbamate: Similar in structure but lacks the benzyl group, affecting its reactivity and applications.
Uniqueness: Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyl and substituted phenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
89236-94-2 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
benzyl N-[4-methyl-2-(3-oxobutyl)phenyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-14-8-11-18(17(12-14)10-9-15(2)21)20-19(22)23-13-16-6-4-3-5-7-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,20,22) |
Clave InChI |
WJOKSFNEDIMNQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)

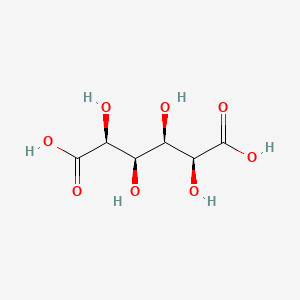
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)

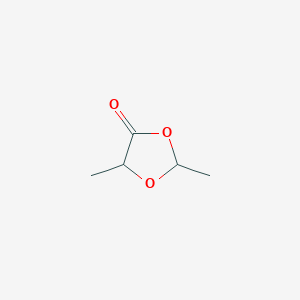
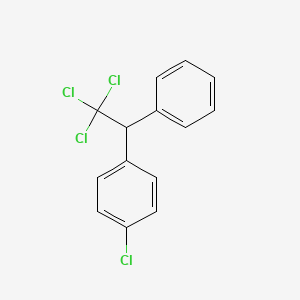
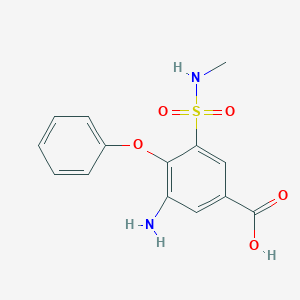

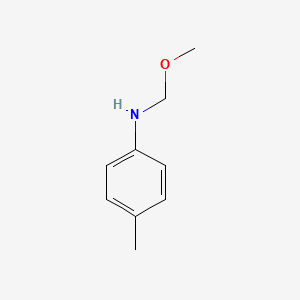
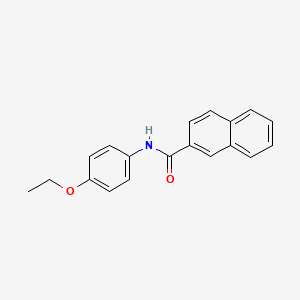
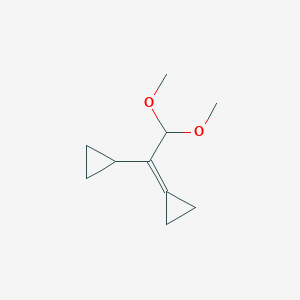
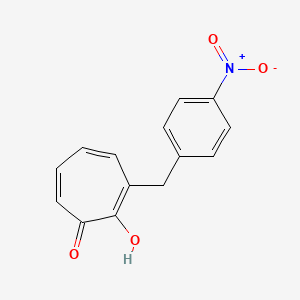
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
